molecular formula C15H19N3O3 B11190393 N-(2-methoxyethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

N-(2-methoxyethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B11190393
M. Wt: 289.33 g/mol
InChI Key: CUYCEGOTZJFATJ-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution reactions:

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

N-(2-methoxyethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its biological activity.

    Pharmacology: Research focuses on its interaction with biological targets and its potential therapeutic effects.

    Materials Science: It is explored for its use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide
  • N-(2-ethoxyethyl)-3-(3-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
  • N-(2-methoxyethyl)-3-(3-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Uniqueness

N-(2-methoxyethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxyethyl and methoxyphenyl groups provides distinct properties compared to other similar compounds.

Properties

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

IUPAC Name

N-(2-methoxyethyl)-5-(3-methoxyphenyl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C15H19N3O3/c1-18-14(15(19)16-7-8-20-2)10-13(17-18)11-5-4-6-12(9-11)21-3/h4-6,9-10H,7-8H2,1-3H3,(H,16,19)

InChI Key

CUYCEGOTZJFATJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NCCOC

Origin of Product

United States

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